4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-24(22,23)20-10-2-3-12-6-9-15(11-16(12)20)19-17(21)13-4-7-14(18)8-5-13/h4-9,11H,2-3,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXLWEQBEPFOCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation, using methanesulfonyl chloride and a base such as triethylamine.
Fluorination: The fluorine atom is introduced through a nucleophilic substitution reaction using a fluorinating agent like potassium fluoride.
Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction between the tetrahydroquinoline derivative and a benzoyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Potassium fluoride in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing certain functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the fluorine atom.
Scientific Research Applications
4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
- Core Variations: The tetrahydroquinoline/isoquinoline core is common, but isoindoline derivatives (e.g., ) exhibit distinct electronic environments affecting bioactivity.
- Substituent Effects: Methanesulfonyl (MeSO₂): Enhances binding to sulfonamide-sensitive targets like carbonic anhydrases . Fluorobenzamide: Electron-withdrawing fluorine improves metabolic stability and influences CA inhibition . Propanoyl/Trifluoromethoxy: Modulate lipophilicity and target selectivity .
Key Observations:
- Safety Profiles : Alkyl substituents (e.g., tert-butyl in ) correlate with toxicity, whereas fluorinated benzamides (e.g., ) prioritize efficacy over safety .
Crystallographic and Computational Insights
- X-ray Diffraction: The isoindoline derivative crystallizes in monoclinic P2₁/n with a 3D H-bond network (N-H···O, O-H···O), stabilizing the structure .
- DFT/Hirshfeld Analysis : Electron density maps and HOMO-LUMO gaps (e.g., 4.12 eV in ) predict reactivity and intermolecular interactions .
- Software Tools : SHELX and Mercury are critical for structural refinement and interaction motif analysis.
Biological Activity
4-Fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic organic compound characterized by its complex molecular structure, which includes a fluorine atom, a methanesulfonyl group, and a tetrahydroquinoline moiety attached to a benzamide core. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in various therapeutic areas.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
| Property | Details |
|---|---|
| Molecular Weight | 398.47 g/mol |
| Molecular Formula | C17H19FN2O4S2 |
| CAS Number | 932456-87-6 |
The compound's synthesis typically involves multiple steps including the formation of the tetrahydroquinoline core via the Pictet-Spengler reaction, introduction of the methanesulfonyl group through sulfonylation, and fluorination through nucleophilic substitution reactions .
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities. These include:
- Anticancer Activity : Compounds with similar structures have demonstrated anticancer properties through various mechanisms such as enzyme inhibition and modulation of signaling pathways .
- Enzymatic Inhibition : The compound may interact with specific enzymes or receptors, potentially acting as an inhibitor. For instance, derivatives of tetrahydroquinoline are known to inhibit certain enzymes involved in cancer progression .
- Anti-inflammatory Effects : The methanesulfonyl group is associated with anti-inflammatory properties, indicating that this compound could be explored for therapeutic applications in inflammatory diseases .
The mechanism of action for this compound involves its interaction with biological targets. It may exert its effects by binding to specific receptors or enzymes and modulating their activity. This interaction could lead to altered cellular responses that contribute to its biological effects .
Case Studies and Research Findings
Several studies have investigated the biological activity of tetrahydroquinoline derivatives:
- Anticancer Studies : A study focused on the synthesis and evaluation of tetrahydroquinoline derivatives revealed promising anticancer activity against various cancer cell lines. The results indicated that modifications at the nitrogen atom significantly influenced cytotoxicity .
- Enzyme Inhibition : Research demonstrated that similar compounds could inhibit carbonic anhydrase activity, suggesting potential applications in treating conditions like glaucoma or cancer where such enzymes play a crucial role .
- Anti-inflammatory Potential : Another study highlighted the anti-inflammatory properties of methanesulfonamide derivatives in animal models of inflammation, suggesting that this compound could be beneficial in developing new anti-inflammatory drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
